1,3-Bis(2-hydroxyethoxy)benzene

Descripción

Contextualization within Aromatic Polyether Diol Chemistry

1,3-Bis(2-hydroxyethoxy)benzene is chemically classified as an aromatic polyether diol. yaruichem.com Its structure is derived from resorcinol (B1680541), which is 1,3-dihydroxybenzene, where the hydrogen atom of each hydroxyl group is substituted by a 2-hydroxyethoxy group (-OCH₂CH₂OH). wikipedia.org This structure provides two primary hydroxyl groups attached to flexible ether linkages, which are in turn connected to a rigid benzene (B151609) ring.

The synthesis of this compound can be achieved through the reaction of resorcinol with ethylene (B1197577) carbonate. google.com This process is typically conducted in the presence of a catalyst, such as an alkali metal carbonate, at elevated temperatures. google.com Another documented synthesis route involves the reaction of resorcinol with 2-chloroethanol. chemicalbook.com This places it within a family of aromatic diols used as intermediates and building blocks in chemical synthesis.

Research Significance in Polymer Science and Engineering

The primary significance of this compound in polymer science lies in its function as a chain extender, particularly in the synthesis of polyurethanes. nicesynth-chem.comspecialchem.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to build up the polymer chain, creating the "hard segments" in polyurethane elastomers. This compound is noted for its good compatibility with common diisocyanates like Methylene diphenyl diisocyanate (MDI). yaruichem.com

Its incorporation into polyurethane elastomers (TPU) has been shown to enhance several key mechanical properties. specialchem.com Research indicates that it improves plasticity, tear strength, initial strength, and flexibility. yaruichem.com Furthermore, it helps to limit shrinkage in the final product. yaruichem.com The symmetrical nature of this aromatic diol contributes to these desirable properties, offering advantages over other chain extenders which may crystallize too rapidly. yaruichem.com

Beyond polyurethanes, its utility has been explored in the creation of other polymers. For instance, research has been conducted on its use in the polyesterification with adipic acid and maleic anhydride (B1165640) to form saturated and unsaturated polyesters, respectively. researchgate.net These studies investigate the thermal properties and degradation mechanisms of the resulting polymers. researchgate.net

Overview of Current Research Trajectories

Current research continues to explore the application of this compound in developing high-performance polymers. Its role as a chain extender is being leveraged to produce materials for a wide array of applications. These include durable and flexible components such as cast wheels, seals, press pads, non-stick tires, and linings for mud pipes. yaruichem.com

The compound's ability to impart desirable characteristics also makes it suitable for consumer and packaging applications, including skateboard wheels, shoe parts, and both soft and rigid packaging materials. yaruichem.com Ongoing research focuses on the synthesis and characterization of new polyesters and other polymers derived from this compound to optimize their thermal stability and mechanical performance for specific, advanced applications. researchgate.net The investigation into its polyesterification with various acids, such as the study involving adipic acid and maleic anhydride catalyzed by toluene-4-sulphonic acid, highlights the efforts to broaden its application spectrum. researchgate.net

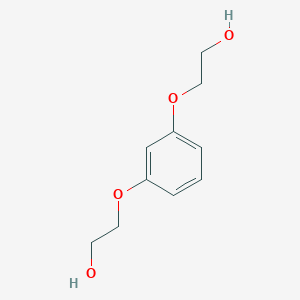

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(2-hydroxyethoxy)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXFZZHBFXRZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74576-84-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74576-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044502 | |

| Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-40-9 | |

| Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 102-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,3-phenylenebis(oxy)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-HYDROXYETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4SGN7D66B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for 1,3 Bis 2 Hydroxyethoxy Benzene

Mechanistic Considerations in Ethylene (B1197577) Carbonate Reactions

The synthesis of 1,3-Bis(2-hydroxyethoxy)benzene is commonly achieved by reacting resorcinol (B1680541) with ethylene carbonate. This process is facilitated by a decarboxylation catalyst and specific reaction conditions to ensure high yield and purity. google.com

Decarboxylation Catalyst Systems

The reaction between resorcinol and ethylene carbonate requires a catalyst to promote decarboxylation. google.com Effective catalyst systems include alkali metal carbonates, alkali metal hydroxides, and alkaline earth metal hydroxides. google.com These catalysts facilitate the removal of a carboxyl group, a critical step in the formation of the desired product. The choice of catalyst can influence both the reaction rate and the profile of any byproducts.

Reaction Parameter Optimization for Yield and Purity

To achieve a high yield and purity of this compound, optimizing reaction parameters is crucial. The reaction is typically conducted at a temperature range of 100-250°C, with a preferred range of 140-200°C. google.com Following the reaction, the product mixture is diluted with water, which aids in the precipitation and purification of the final product. The amount of water used for dilution is generally 0.8 to 10 times the volume of the reaction product. google.com This method is advantageous as it often does not require a specific reaction solvent and can be performed without specialized equipment. google.com For instance, a reaction carried out with resorcinol, ethylene carbonate, and potassium hydroxide (B78521) as the catalyst can yield a product with a purity of 99.6%. google.com The table below summarizes the impact of different catalysts on the reaction.

Table 1: Catalyst Systems and Reaction Outcomes

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Potassium Hydroxide | Resorcinol, Ethylene Carbonate | Not Specified | 73.2 | 99.6 | google.com |

Alternative Synthetic Routes and Their Efficiencies

An alternative pathway for the synthesis of this compound involves the use of ethylene glycol and resorcinol in the presence of sodium carbonate, urea (B33335), and zinc(II) oxide. This method has been reported to achieve a high yield of 99%. chemicalbook.com The reaction is carried out at a temperature of 170-190°C. chemicalbook.com This alternative route offers a comparable, if not superior, yield to the ethylene carbonate method under specific conditions.

Table 2: Comparison of Synthetic Routes

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Temperature (°C) | Yield (%) | Reference |

| Resorcinol | Ethylene Carbonate | Potassium Hydroxide | Not Specified | 73.2 | google.com |

| Resorcinol | Ethylene Glycol | Sodium Carbonate, Urea, Zinc(II) Oxide | 170-190 | 99 | chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. beilstein-journals.org In the context of this compound synthesis, this involves considering factors such as the use of safer solvents, minimizing waste, and improving energy efficiency. beilstein-journals.org

One of the key aspects of a greener synthesis is the choice of solvent. The reaction of resorcinol and ethylene carbonate can be performed without a dedicated reaction solvent, which is a significant step towards a more environmentally friendly process. google.com Water is used during the purification step, which is considered a green solvent. google.comnih.gov

Another principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce energy consumption. The use of catalysts like alkali metal hydroxides or carbonates in the ethylene carbonate route contributes to a more sustainable process by enabling the reaction to proceed under milder conditions than might otherwise be required. google.com

The development of synthetic routes with high atom economy is also a central tenet of green chemistry. The alternative synthesis using urea and zinc(II) oxide, with its reported high yield, suggests an efficient conversion of reactants to the desired product, thereby minimizing waste. chemicalbook.com

Future research in this area could focus on the use of biocatalysts or developing continuous flow processes to further enhance the sustainability of this compound synthesis. beilstein-journals.org

Polymerization and Oligomerization Behavior of 1,3 Bis 2 Hydroxyethoxy Benzene

Polyesterification Reactions

1,3-Bis(2-hydroxyethoxy)benzene is a key component in the synthesis of both saturated and unsaturated polyesters. These reactions typically involve condensation with dicarboxylic acids or their anhydrides, leading to the formation of polymers with diverse properties and applications.

Saturated Polyester (B1180765) Synthesis (e.g., with Adipic Acid)

The reaction of this compound with saturated dicarboxylic acids, such as adipic acid, results in the formation of saturated polyesters. researchgate.net This polyesterification is typically carried out using melt condensation techniques. The resulting polymers find use as oligomeric saturated polyester polyols, which are fundamental building blocks in the production of polyurethanes. researchgate.net

The synthesis process involves charging the reactants, this compound and adipic acid, into a reaction vessel. researchgate.net The mixture is then heated to elevated temperatures, often in the presence of a catalyst, to facilitate the esterification reaction and removal of water as a byproduct. researchgate.net

Table 1: Reactants for Saturated Polyester Synthesis

| Reactant | Chemical Formula | Role |

|---|---|---|

| This compound | C₁₀H₁₄O₄ | Diol Monomer |

Unsaturated Polyester Synthesis (e.g., with Maleic Anhydride)

For the synthesis of unsaturated polyesters, this compound is reacted with an unsaturated dicarboxylic anhydride (B1165640), most commonly maleic anhydride. researchgate.net These unsaturated polyesters are valuable in the fiber-reinforced plastics industry, as the double bonds introduced by the maleic anhydride provide sites for cross-linking. researchgate.net

The synthesis follows a similar melt condensation procedure to that of saturated polyesters. researchgate.net A key difference is the incorporation of maleic anhydride, which introduces carbon-carbon double bonds along the polyester chain. researchgate.net A study comparing polyesters synthesized from this compound with adipic acid versus maleic anhydride found that the maleic anhydride-based polyester exhibited higher thermal stability. researchgate.net

Table 2: Reactants for Unsaturated Polyester Synthesis

| Reactant | Chemical Formula | Role |

|---|---|---|

| This compound | C₁₀H₁₄O₄ | Diol Monomer |

Melt Condensation Techniques and Catalytic Systems (e.g., toluene-4-sulphonic acid)

Melt condensation is the predominant technique for the polyesterification of this compound. researchgate.net This method involves heating the monomers above their melting points in a reaction vessel, often under an inert atmosphere to prevent oxidation. researchgate.net The reaction proceeds with the elimination of a small molecule, typically water. To accelerate the reaction rate, a vacuum is often applied during the later stages to effectively remove the condensation byproduct and drive the equilibrium towards polymer formation. researchgate.net

Catalysts are frequently employed to enhance the rate of polyesterification. Toluene-4-sulphonic acid is a commonly used catalyst for the synthesis of both saturated and unsaturated polyesters from this compound. researchgate.net The catalyst facilitates the esterification reaction between the hydroxyl groups of the diol and the carboxylic acid or anhydride groups of the co-monomer. researchgate.net The resulting polyester is then typically purified to remove any remaining monomers and catalyst residues. researchgate.net

Polyurethane Formation and Chain Extension Mechanisms

In the realm of polyurethane chemistry, this compound serves a crucial role as a chain extender. specialchem.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to build up the final polymer chain, significantly influencing the properties of the resulting polyurethane.

Elucidation of Polyurethane Elastomer Properties

This compound is particularly effective as a chain extender in the synthesis of thermoplastic polyurethane (TPU) elastomers. specialchem.com The incorporation of this diol into the polyurethane backbone contributes to the development of excellent mechanical properties in the final elastomer. specialchem.com Polyurethane elastomers are a class of block copolymers consisting of alternating soft and hard segments. The properties of these elastomers can be tailored by varying the chemical nature and length of these segments.

Role as a Hard Segment Component in Segmented Polyurethanes

The hard segments, formed by the reaction of the diisocyanate and the chain extender like this compound, tend to aggregate into crystalline or highly ordered domains due to strong intermolecular interactions, such as hydrogen bonding. sci-hub.se These domains act as physical crosslinks, imparting strength and elasticity to the material. The aromatic nature of the this compound contributes to the rigidity of the hard segment, which in turn influences properties like tensile strength and hardness of the polyurethane elastomer. researchgate.net The symmetry and bulkiness of the components forming the hard segment have a strong influence on the microphase-separated structure and the resulting mechanical properties of the polyurethane. sci-hub.se

Formation of Branched Polymer Architectures (e.g., with ethylene (B1197577) glycol and glycerol)

The synthesis of branched polymers from this compound can be achieved through co-polymerization with a multifunctional monomer like glycerol (B35011), in conjunction with a linear diol such as ethylene glycol. In such a reaction, this compound and ethylene glycol act as linear chain extenders, while glycerol serves as a branching point.

The process typically involves a melt condensation reaction where the monomers are heated together, often in the presence of a catalyst, to form ester linkages with a dicarboxylic acid or its derivative. The trifunctional nature of glycerol, possessing three hydroxyl groups, allows for the formation of a three-dimensional polymer network. The degree of branching in the final polymer can be controlled by adjusting the molar ratio of glycerol to the diol monomers.

A higher concentration of glycerol will lead to a more densely branched structure, which can significantly impact the polymer's properties. For instance, increased branching generally leads to a lower viscosity at a given molecular weight compared to a linear analogue, but also to an earlier onset of gelation during the polymerization process.

Table 1: Hypothetical Influence of Glycerol Content on Branched Polymer Properties

| Molar Ratio (Diols:Glycerol) | Degree of Branching | Expected Intrinsic Viscosity (dL/g) | Gel Point Conversion |

| 99:1 | Low | 0.45 | >95% |

| 95:5 | Moderate | 0.38 | ~80% |

| 90:10 | High | 0.30 | ~65% |

Note: The data in this table is illustrative and based on general principles of polymer science, representing the expected trends in a hypothetical polymerization of this compound, ethylene glycol, and a dicarboxylic acid with varying glycerol content.

Cyclic Oligomerization and Copolymerization Studies

The formation of cyclic oligomers from this compound is another area of synthetic interest. These cyclic structures can serve as valuable intermediates for further polymerization or as components in the design of complex supramolecular assemblies.

High-dilution condensation is a key strategy employed to favor the formation of cyclic species over linear polymers. This technique is based on the principle that intramolecular reactions (cyclization) are favored over intermolecular reactions (polymerization) at very low reactant concentrations. By slowly adding the monomers to a large volume of solvent, the probability of a reactive chain end encountering another monomer molecule is reduced, thus increasing the likelihood of it reacting with its own other end to form a cyclic compound.

In a hypothetical scenario, the copolymerization of this compound and a rigid dicarboxylic acid like 2,5-furandicarboxylic acid under high-dilution conditions would be expected to yield a mixture of cyclic co-oligomers. The rigidity of the furandicarboxylate unit can pre-organize the growing chain in a way that facilitates cyclization. The yield of specific cyclic oligomers (e.g., those containing one molecule of each monomer) versus higher-order cycles or linear oligomers would be highly dependent on the reaction conditions.

Table 2: Theoretical Yield of Cyclic Oligomers under High-Dilution Conditions

| Monomer Concentration (mol/L) | Addition Rate (mL/h) | Expected Yield of [1+1] Cyclic Adduct (%) | Expected Yield of Linear Oligomers (%) |

| 0.1 | 10 | 25 | 75 |

| 0.01 | 2 | 50 | 50 |

| 0.001 | 0.5 | 75 | 25 |

Note: This table presents a theoretical outcome for the high-dilution condensation of this compound and 2,5-furandicarboxylic acid. The data is hypothetical and illustrates the expected trend of increased cyclization with decreasing monomer concentration and addition rate.

Structural and Spectroscopic Characterization of 1,3 Bis 2 Hydroxyethoxy Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of organic molecules, offering deep insight into the chemical environment of individual atoms. In the context of 1,3-bis(2-hydroxyethoxy)benzene derivatives, it is indispensable for confirming the structure of monomers and for characterizing the resultant polymers.

Proton Nuclear Magnetic Resonance (¹H NMR) is particularly powerful for verifying the successful synthesis of polymers from this compound and for analyzing their structure. By examining the chemical shifts, splitting patterns, and integration of the proton signals, researchers can confirm the incorporation of the monomer units into the polymer chain and elucidate the structure of the repeating unit. researchgate.net

A notable application is in the characterization of polyesters synthesized via melt condensation of this compound (HER) with dicarboxylic acids or anhydrides, such as adipic acid and maleic anhydride (B1165640). researchgate.net In a study detailing the synthesis of such polyesters, ¹H NMR spectroscopy was used to confirm the formation of the polyester (B1180765) structure. The spectra of the resulting polymers, one derived from adipic acid (AAHER) and one from maleic anhydride (MAHER), provided clear evidence of polyesterification. researchgate.net

The analysis involves monitoring the disappearance of the hydroxyl proton signals from the diol monomer and the appearance of new signals corresponding to the protons within the newly formed ester linkages. The integration of aromatic protons from the this compound moiety versus the aliphatic protons from the acid and ethoxy groups allows for the confirmation of the polymer's composition and repeating unit structure. researchgate.net

Below is a representative table of expected ¹H NMR chemical shifts for a polyester formed from this compound and a generic dicarboxylic acid, based on typical values for such structures.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 7.3 | Multiplet (m) | Protons on the central benzene (B151609) ring of the HER unit |

| Ester Methylene Protons (-O-CH₂-CH₂-O-CO-) | 4.3 - 4.5 | Triplet (t) | Ethoxy protons adjacent to the new ester linkage |

| Ether Methylene Protons (Ar-O-CH₂-) | 4.0 - 4.2 | Triplet (t) | Ethoxy protons adjacent to the aromatic ether linkage |

| Aliphatic Protons from Acid | Variable (e.g., 1.6-2.5 for adipate) | Multiplet (m) | Protons from the dicarboxylic acid component of the polymer chain |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is essential for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the synthesis of this compound derivatives by tracking changes in characteristic functional group absorptions. For the monomer, the most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The spectrum also shows C-O stretching from the ether and alcohol groups, and absorptions related to the aromatic ring.

When this compound is used to create polymers like polyesters, the FTIR spectrum of the product shows distinct changes that confirm the reaction. The most significant change is the disappearance or significant reduction of the broad O-H band of the starting diol and the concurrent appearance of a strong absorption band around 1720-1740 cm⁻¹. This new band is characteristic of the C=O (carbonyl) stretching vibration of the newly formed ester group. researchgate.net

In the study of polyesters from this compound (HER) and adipic acid or maleic anhydride, FTIR was used to verify the polyesterification. The spectra of the resulting AAHER and MAHER polymers displayed the characteristic ester carbonyl peak, confirming the successful formation of the polyester backbone. researchgate.net

The table below summarizes key FTIR absorption bands used to characterize polymers derived from this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Significance |

|---|---|---|---|

| O-H Stretch (Broad) | 3200 - 3600 | Hydroxyl (-OH) | Present in monomer; disappears or diminishes upon polymerization. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H | Confirms presence of the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H | Confirms presence of ethoxy and acid-derived alkyl groups. |

| C=O Stretch (Strong) | 1720 - 1740 | Ester (R-COO-R') | Key indicator of successful polyester formation. Absent in the monomer. |

| C=C Stretch (Aromatic) | 1580 - 1600 | Aromatic C=C | Confirms the integrity of the aromatic ring structure. |

| C-O Stretch | 1050 - 1250 | Ether (Ar-O-R) & Ester (C-O) | Complex region showing contributions from ether and ester C-O bonds. |

Advanced Spectroscopic Techniques for Molecular Confirmation

Beyond NMR and FTIR, other advanced techniques can provide further confirmation of the structure and properties of this compound derivatives. Mass spectrometry is used to determine the molecular weight of the parent compound and can be adapted to analyze its oligomers and polymers. nih.govpsu.edu For the monomer this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which confirms its molecular weight of 198.22 g/mol . nih.gov

For polymeric derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry are more suitable for determining molecular weight distributions and analyzing end-groups. psu.edu

Furthermore, thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of polymers derived from this compound. For instance, TGA of the polyesters AAHER and MAHER revealed that the polymer based on maleic anhydride was thermally more stable than the one based on adipic acid. researchgate.net These techniques provide crucial information about the material's degradation profile and are vital for assessing its potential applications at elevated temperatures.

Thermal Stability and Degradation Kinetics of 1,3 Bis 2 Hydroxyethoxy Benzene Based Polymers

Thermogravimetric Analysis (TGA) of Polymer Degradation Pathways

Studies on both polyester (B1180765) and polyurethane systems incorporating this compound show that the degradation process is complex and influenced by the other monomers used in the polymer chain. For instance, in polyurethanes, those prepared with 1,3-Bis(2-hydroxyethoxy)benzene as a chain extender exhibit different degradation patterns compared to those with other extenders, highlighting its role in the polymer's thermal behavior. polymer-korea.or.kr

The onset decomposition temperature is a key indicator of a polymer's thermal stability. For a polyester synthesized from this compound and adipic acid (a saturated polyester known as AAHER), significant decomposition begins at 315°C. researchgate.net In the case of polyurethanes, the initial degradation temperature is also influenced by the molecular weight of other components like polyethylene (B3416737) glycol (PEG). polymer-korea.or.kr For example, polyurethanes made with PEG 1500 showed an onset of degradation approximately 10°C higher than those made with PEG 4000. polymer-korea.or.kr

Table 1: Decomposition Temperatures of this compound Based Polymers

| Polymer System | Onset Decomposition Temp. (°C) | Major Weight Loss Range (°C) |

|---|---|---|

| Polyester (AAHER) | 315 | 304–344 |

| Polyester (MAHER) | Not specified | 300–336 |

| Polyurethane (H5 - with PEG 1500) | ~10°C higher than H4 | Not specified |

| Polyurethane (H4 - with PEG 4000) | Lower than H5 | Not specified |

Data sourced from references polymer-korea.or.krresearchgate.net.

The thermal degradation of these polymers often occurs in multiple steps, as revealed by TGA and differential thermogravimetric (DTG) curves. For polyesters, a major weight loss is observed in the initial phase, followed by a slower weight loss at higher temperatures. researchgate.net The polyester derived from maleic anhydride (B1165640) (MAHER) shows a significant weight loss between 300–336°C, followed by a very slow degradation up to 600°C. researchgate.net The adipic acid-based polyester (AAHER) experiences its main weight loss between 304–344°C. researchgate.net

Polyurethanes based on this compound (HER) exhibit a two-stage degradation process. polymer-korea.or.kr This is in contrast to some bio-based polyurethanes which show a three-stage degradation. polymer-korea.or.kr The absence of a third degradation stage in the HER-based polyurethanes suggests that the degradation of the HER units occurs within the same temperature range as the main polyol (e.g., PEG) segments. polymer-korea.or.kr

The amount of material remaining after thermal degradation at high temperatures, known as char residue, is an important indicator of thermal stability and flame retardancy. A higher char yield generally suggests better thermal stability.

In a comparative study of polyesters, the one based on maleic anhydride (MAHER) was found to be thermally more stable than the one based on adipic acid (AAHER), which was indicated by its char residue value at 600°C. researchgate.net This suggests that the unsaturated nature of the maleic anhydride component contributes to a more thermally stable structure that forms a higher amount of char upon decomposition.

Table 2: Char Residue of this compound Based Polyesters at 600°C

| Polymer System | Char Residue at 600°C | Relative Thermal Stability |

|---|---|---|

| Polyester (MAHER) | Higher | More Stable |

| Polyester (AAHER) | Lower | Less Stable |

Data sourced from reference researchgate.net.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to study the thermal transitions of a polymer, such as melting and glass transition, by measuring the heat flow associated with these events.

For polyesters based on this compound, DTA has been used to identify such transitions. researchgate.net These analyses help to characterize the polymer's physical state and processing window. The thermal transitions are influenced by the polymer's structure, molecular weight, and crystallinity.

The melting temperature (Tm) is the temperature at which a crystalline polymer transitions to a liquid state. DTA studies of polyesters based on this compound have identified endothermic peaks that correspond to their melting points. researchgate.net The polyester made with maleic anhydride (MAHER) shows a melting peak at 88°C, while the one made with adipic acid (AAHER) has a melting peak at 93.3°C. researchgate.net The glass transition temperature (Tg), which is the temperature where the amorphous regions of a polymer transition from a rigid to a more flexible state, was not specified in the reviewed literature for these specific polymers.

Table 3: Melting Temperatures of this compound Based Polyesters

| Polymer System | Melting Temperature (Tm) (°C) |

|---|---|

| Polyester (MAHER) | 88 |

| Polyester (AAHER) | 93.3 |

Data sourced from reference researchgate.net.

Kinetic Modeling of Thermal Degradation

Kinetic modeling of thermal degradation provides quantitative insights into the decomposition process, including the calculation of activation energies (Ea). The activation energy represents the minimum energy required to initiate the degradation reaction and is a key parameter for assessing thermal stability.

For polyesters synthesized from this compound, the activation energies for thermal degradation have been calculated using the Dharwadkar and Kharkhanavala method from TGA data. researchgate.net This type of analysis allows for a deeper understanding of the degradation mechanism and the factors that influence it. researchgate.net The kinetic parameters derived from such models are essential for predicting the long-term thermal stability and service life of polymeric materials. researchgate.netnih.gov

The degradation mechanism in polyurethanes containing β-hydrogen atoms, such as those derived from this compound, is proposed to proceed through β-scission, leading to the formation of vinyl and acid-terminated compounds. polymer-korea.or.kr This understanding, supported by kinetic analysis, is crucial for designing polymers with enhanced thermal properties.

Mechanistic Studies on Reactivity and Cross Linking of 1,3 Bis 2 Hydroxyethoxy Benzene

Hydrogen Bonding Interactions in Polymer Systems

The presence of two hydroxyl (O-H) groups and four potential acceptor sites (two hydroxyl oxygens and two ether oxygens) in 1,3-Bis(2-hydroxyethoxy)benzene allows it to engage in significant hydrogen bonding. nih.gov These interactions are crucial when the molecule is incorporated into polymer matrices, such as polyurethanes.

In polyurethane systems, hydrogen bonds form between the proton-donating N-H groups of the urethane (B1682113) linkages and proton-accepting groups like carbonyl (C=O) or ether (C-O-C) oxygens. researchgate.netnih.gov When this compound is used as a chain extender, its hydroxyl groups can act as hydrogen bond donors. Furthermore, the ether oxygens within its structure can serve as hydrogen bond acceptor sites for the N-H groups of the polyurethane backbone. nih.gov The structural isomerism of dihydroxybenzene-based monomers has been shown to influence the strength of hydrogen bonding in polyurethanes, which in turn affects the material's properties. mdpi.com The specific meta-positioning of the hydroxyethoxy groups on the benzene (B151609) ring in this compound influences the spatial arrangement and strength of these intermolecular forces, thereby impacting the morphology and microphase separation of the resulting polymer. nih.gov

Cross-linking Potentials in Epoxy Formulations and Other Resins

This compound is a versatile molecule utilized in various thermosetting resin systems due to its difunctional nature.

In Epoxy Formulations: The two primary hydroxyl groups of this compound can act as co-hardeners or curing agents for epoxy resins. The curing mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbon atom of the epoxide ring, leading to ring-opening polymerization. This reaction, often catalyzed by a tertiary amine or other catalysts, results in the formation of ether linkages and a highly cross-linked, three-dimensional network. acs.orgnsf.gov This process transforms the liquid or semi-solid epoxy resin into a rigid, insoluble, and intractable thermoset material with enhanced thermal and mechanical properties. acs.org The incorporation of such diols can influence the cure kinetics, including the activation energy of the cross-linking reaction. mdpi.com

In Polyurethane Formulations: The compound serves as an effective chain extender in the synthesis of thermoplastic polyurethanes (TPU). specialchem.com In this role, it reacts with diisocyanate monomers (like MDI) to form the hard segments of the polyurethane chain. This reaction extends the polymer chain and introduces the rigid aromatic ring and polar ether linkages into the backbone, which contributes to the mechanical properties of the resulting elastomer. nih.govspecialchem.com

In Polyester (B1180765) Formulations: Through polyesterification, this compound can be reacted with dicarboxylic acids or their anhydrides. This melt condensation reaction forms polyester chains, with the properties of the final polymer dependent on the chosen co-monomer.

Reactions with Phosphorus-Containing Reagents (e.g., dithiadiphosphetane disulfides)

The hydroxyl groups of this compound are reactive towards various phosphorus-containing reagents. A notable example is the reaction with 2,4-disubstituted-1,3,2,4-dithiadiphosphetane 2,4-disulfides, such as Lawesson's Reagent. In these reactions, the alcohol functional group acts as a nucleophile, attacking the electrophilic phosphorus atom. wikipedia.org This typically leads to the cleavage of the central P₂S₂ ring and the formation of new compounds with phosphorus-oxygen bonds. wikipedia.orgresearchgate.net

The reaction of diols with Lawesson's Reagent can yield various products, including cyclic dithiophosphonates or other phosphorus-sulfur heterocycles, depending on the reaction conditions and the structure of the diol. researchgate.net These reactions demonstrate a pathway for incorporating phosphorus and sulfur into a polymer backbone or for creating novel organophosphorus compounds derived from this compound.

Functionalization for Tailored Polymer Properties

The reactivity of the hydroxyl groups on this compound provides a platform for its chemical modification to create functionalized monomers for tailored polymer properties. Before polymerization, these hydroxyl groups can be converted into other chemical moieties, allowing for the synthesis of polymers with specific characteristics.

For example, analogous structures like 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene have been functionalized through iodination followed by allylation. researchgate.net This modified monomer was then grafted onto polysiloxane chains via hydrosilylation. The extent of this grafting was shown to directly influence the final polymer's properties, such as increasing the glass-transition temperature. researchgate.net Similarly, the hydroxyl groups of this compound could be modified to introduce functionalities like vinyl groups for subsequent free-radical polymerization, or other reactive groups to facilitate post-polymerization modification. 20.210.105 This strategy of pre-functionalizing the monomer allows for precise control over the final polymer architecture and properties, opening avenues for developing materials with advanced thermal, mechanical, or optical characteristics. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the non-covalent interactions that govern the structure and properties of polyurethane systems. These interactions, primarily hydrogen bonds, are critical in defining the morphology of segmented polyurethanes formed using diol chain extenders like 1,3-Bis(2-hydroxyethoxy)benzene.

The strength of hydrogen bonds within the hard segments of polyurethanes, formed by the reaction of diisocyanates and chain extenders, dictates the degree of phase separation from the soft segments and, consequently, the material's mechanical properties. ebrary.netufrgs.br DFT methods are highly effective for calculating the binding energies (ΔEBE) of these hydrogen bonds, providing a quantitative measure of their strength. mdpi.comnih.gov

While specific DFT studies on this compound are not prevalent in the literature, research on analogous dihydroxybenzene isomers provides significant insight. A theoretical study on the binding energies between catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene) with model urethane (B1682113) and urea (B33335) groups demonstrates the utility of this approach. mdpi.com The calculations revealed that the binding energy varies depending on the specific atoms involved in the hydrogen bond (e.g., carbonyl oxygen vs. ether oxygen) and the relative orientation of the molecules. mdpi.comnih.gov

Given that this compound is derived from 1,3-dihydroxybenzene (resorcinol), similar hydrogen bonding mechanisms are expected. The hydroxyl groups of the chain extender act as hydrogen bond donors, while the carbonyl and ether oxygens within the polyurethane backbone serve as acceptors. The binding energy associated with the N-H···O=C interaction is typically stronger than that of the N-H···O-R (ether) interaction. nih.gov The kinked nature of the 1,3- (or meta) substitution pattern in this compound, compared to a linear 1,4- (or para) analogue, is expected to lead to a more disordered hydrogen bond network, which influences the polymer's morphology. researchgate.net

A representative table of binding energies for dihydroxybenzene isomers with a model urethane group, calculated using DFT, illustrates the type of data generated from these computational studies.

Table 1: Calculated Binding Energies for Dihydroxybenzene Isomers with a Urethane Model Compound This table is based on data for analogous compounds, Catechol (1,2-dihydroxybenzene) and Hydroquinone (1,4-dihydroxybenzene), to illustrate the application of quantum chemical calculations. Data derived from a study by Madura et al. (2020). mdpi.com

| Interacting Compound | Binding Approach | Hydrogen Bond Length (Å) | Calculated Binding Energy (ΔEBE) (kcal/mol) |

| Catechol | One -OH group with urethane carbonyl oxygen | 1.83 | -8.43 |

| Both -OH groups with urethane (carbonyl O and NH) | 1.80, 2.37 | -9.24 | |

| Hydroquinone | One -OH group with urethane carbonyl oxygen | 1.78 | -9.56 |

| One -OH group with urethane nitrogen | 2.16 | -2.90 |

Note: Negative binding energy indicates an attractive, stabilizing interaction. The specific values for this compound would differ due to the presence of the ethoxy groups and the meta substitution pattern.

Molecular Dynamics Simulations of Polymer Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of polymer chain behavior. For polyurethanes containing this compound, MD simulations can bridge the gap between atomic-level interactions and macroscopic material properties. researchgate.netsci-hub.se

These simulations are used to study:

Microphase Separation: The thermodynamic incompatibility between the polar, rigid hard segments (containing this compound and diisocyanate) and the nonpolar, flexible soft segments leads to the formation of distinct domains. hacettepe.edu.tr MD simulations can model this segregation process, predicting the size, shape, and distribution of these domains, which are fundamental to the polymer's performance. researchgate.netresearchgate.net

Thermomechanical Properties: By simulating the response of the polymer system to changes in temperature or applied stress, MD can be used to predict properties like the glass transition temperature (Tg), bulk modulus, and thermal expansion coefficients. core.ac.uk

The accuracy of MD simulations depends heavily on the quality of the force field, a set of parameters that defines the potential energy of the system. sci-hub.secore.ac.uk For polyurethanes, force fields must accurately represent the hydrogen bonds and electrostatic interactions that are crucial to their structure.

Table 2: Typical Parameters in a Molecular Dynamics Simulation of a Polyurethane System This table is illustrative and does not represent a specific simulation of a this compound-based polymer.

| Parameter | Example Value/Type | Description |

| Force Field | PCFF+, COMPASS, OPLS-AA | A set of equations and parameters to calculate the potential energy of the system. |

| System Size | 10-20 polymer chains (e.g., 15,000-30,000 atoms) | The number of atoms included in the simulation box. |

| Ensemble | NPT (Isothermal-Isobaric) | Statistical ensemble that keeps the number of particles (N), pressure (P), and temperature (T) constant. |

| Temperature | 300 K - 500 K | The temperature at which the simulation is run, often varied to study thermal properties. |

| Simulation Time | 10 - 100 nanoseconds | The duration of the simulated physical time. |

| Time Step | 1 femtosecond | The small increment of time between successive calculations of forces and positions. |

Predictive Modeling of Polymer Properties Based on this compound Integration

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of monomers with the final properties of the resulting polymer. researchgate.net This approach allows for the in silico screening of new polymer formulations before undertaking costly and time-consuming laboratory synthesis. google.com

In the context of this compound, QSPR models would use a set of numerical descriptors that quantify its structural features. These descriptors, along with those of the diisocyanate and polyol, would be used to build a mathematical model that predicts specific properties.

Key structural descriptors for this compound would include:

Topological Indices: Describing the connectivity of atoms.

Geometric Descriptors: Related to the molecule's size and shape.

Quantum-Chemical Descriptors: Such as dipole moment and partial atomic charges.

These descriptors would be correlated with macroscopic properties of interest. For instance, the presence of the rigid benzene (B151609) ring in this compound is expected to contribute positively to properties like tensile strength and glass transition temperature. The flexible ether linkages, on the other hand, might enhance solubility and processing characteristics. Recent research has highlighted the synthesis of novel copolyesters using this compound to create materials with tailored thermal and mechanical properties, underscoring the value of predictive design. researchgate.net

Table 3: Examples of Polymer Properties Predicted by QSPR Models and Relevant Structural Features of this compound

| Predicted Property | Relevant Structural Feature(s) of this compound | Expected Influence |

| Glass Transition Temperature (Tg) | Aromatic ring, molecular symmetry | Increases stiffness and raises Tg of the hard domain. |

| Tensile Strength | Aromatic ring, hydrogen bonding capacity of -OH groups | Increases strength and modulus. |

| Density | Atomic composition, molecular packing | Contributes to the overall density of the polymer. |

| Solubility Parameter | Polarity from ether and hydroxyl groups | Influences miscibility with other polymer components and solvents. |

| Refractive Index | Aromatic ring, electron density | Increases the refractive index of the polymer. google.com |

By leveraging these theoretical and computational approaches, researchers can gain a profound understanding of how the specific chemical structure of this compound translates into the macroscopic performance of advanced polymer materials.

Structure Property Relationships in 1,3 Bis 2 Hydroxyethoxy Benzene Derived Materials

Correlation of Monomer Structure with Polymer Thermal Performance

The inherent thermal stability of the benzene (B151609) ring within the 1,3-Bis(2-hydroxyethoxy)benzene monomer is a key determinant of the thermal performance of polymers synthesized from it. Research into polyesters derived from HER demonstrates a direct correlation between the co-monomer structure and the thermal properties of the final polymer.

A study involving the melt condensation of HER with two different dicarboxylic acids—adipic acid and maleic anhydride (B1165640)—resulted in the formation of two distinct polyesters: AAHER (from adipic acid) and MAHER (from maleic anhydride). researchgate.net Thermal analysis of these polyesters revealed significant differences in their stability. The polyester (B1180765) based on maleic anhydride, MAHER, was found to be more thermally stable than the one based on adipic acid, AAHER. researchgate.net This is evidenced by the char residue value at 600°C, which was higher for MAHER. researchgate.net

The investigation into the thermal degradation of these polyesters showed that a major weight loss occurred in the temperature range of 304–344°C for AAHER and 300–336°C for MAHER. researchgate.net However, beyond 450°C, MAHER exhibited a very slow rate of weight loss up to 600°C, indicating superior stability at higher temperatures. researchgate.net The activation energies for thermal degradation, calculated using the Dharwadkar and Kharkhanavala method, further quantify these differences in thermal performance. researchgate.net

Table 1: Thermal Properties of HER-Based Polyesters

| Property | AAHER (Adipic Acid Based) | MAHER (Maleic Anhydride Based) |

|---|---|---|

| Melting Point | 93.3 °C | 88 °C |

| Major Weight Loss Region | 304–344 °C | 300–336 °C |

| Thermal Stability | Lower | Higher (based on char residue at 600°C) |

Data sourced from a study on the synthesis and characterization of polyesters based on this compound. researchgate.net

Influence of Chain Extender Architecture on Polyurethane Mechanical Properties

In the synthesis of polyurethanes (PUs), low molecular weight diols or diamines known as chain extenders are used to create hard segments through their reaction with diisocyanates. researchgate.netufrgs.br These hard segments are crucial for the final mechanical properties of the elastomer. researchgate.net this compound is utilized as a symmetrical aromatic diol chain extender, particularly in systems based on 4,4'-methylenebis(phenyl isocyanate) (MDI). researchgate.netyaruichem.comgantrade.com

The architecture of HER, combining a rigid phenyl group with flexible hydroxyethoxy chains, directly influences the properties of the resulting polyurethane. When used as a chain extender, HER imparts a combination of desirable characteristics. gantrade.com Polyurethanes based on HER have been shown to exhibit improved tear strength, tensile strength, and cut resistance compared to those made with other extenders. gantrade.com It also contributes to better plasticity, higher Shore hardness, and favorable compression set. yaruichem.com

HER is often compared to another aromatic diol chain extender, hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE). While both are aromatic chain extenders, HER-based polyurethanes have specific advantages. gantrade.com Notably, HER helps to avoid the rapid crystallization that can occur with HQEE, which simplifies processing. gantrade.com This is partly due to HER's lower melting point (around 83°C) compared to HQEE. yaruichem.comgantrade.com

While HER shows excellent compatibility and performance in MDI-based systems, its effectiveness can be formulation-dependent. researchgate.netspecialchem.com For instance, in a study on polyurethanes derived from hydroxyl-terminated polybutadiene (B167195) (HTPB) resins, HER was evaluated as a chain extender. However, in that specific system, the resulting polyurethanes were found to be inferior to the control formulation. researchgate.net This highlights that the interaction between the chain extender, the polyol, and the isocyanate is critical to the final properties.

Table 2: Performance Advantages of HER as a Polyurethane Chain Extender

| Mechanical Property | Improvement with HER |

|---|---|

| Tear Strength | Enhanced |

| Tensile Strength | Enhanced |

| Shore Hardness | Increased |

| Compression Set | Improved |

| Cut Resistance | Enhanced |

| Plasticity | Maintained/Improved |

Data compiled from literature on polyurethane chain extenders. yaruichem.comgantrade.com

Microstructure-Property Nexus in Copolyesters

The relationship between the microstructure of a polymer and its macroscopic properties is fundamental. In copolyesters containing this compound, the incorporation of this monomer significantly influences the polymer's final characteristics. The arrangement of the monomer units, whether random or blocky, and the chemical nature of the co-monomers dictate the material's thermal and mechanical behavior.

The synthesis of copolyesters using HER, adipic acid, and maleic anhydride provides a clear example of this nexus. researchgate.net The use of flexible, aliphatic adipic acid versus the more rigid, unsaturated maleic anhydride as a co-monomer with HER leads to distinct microstructures. The presence of the carbon-carbon double bond in the maleic anhydride unit introduces rigidity into the polymer backbone, which contributes to the observed increase in thermal stability for the MAHER copolyester. researchgate.net The structural differences were confirmed using Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopic methods. researchgate.net

General principles in copolyester design show that incorporating bulky, rigid aromatic diols into a polymer chain, such as poly(ethylene terephthalate) (PET), can disrupt chain packing and reduce crystallinity, often leading to amorphous materials. researchgate.net While HER itself is a relatively flexible aromatic diol, its introduction into a polyester backbone alters the regularity of the polymer chain. This disruption of regularity is a key factor in determining properties like the glass transition temperature (Tg) and melting temperature (Tm). For example, studies on other copolyesters have shown that increasing the content of a second, bulkier diol decreases the melting temperature and can render the copolyester amorphous above a certain concentration. researchgate.net

Advanced Methodologies for Characterization of 1,3 Bis 2 Hydroxyethoxy Benzene Polymers

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (GPC/SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. This information is critical as it directly influences many of the polymer's key physical properties, including its mechanical strength, melt viscosity, and processing behavior. lcms.cz

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz A narrow PDI indicates a more uniform polymer chain length, which can be critical for performance.

For polyesters and polyurethanes incorporating 1,3-bis(2-hydroxyethoxy)benzene, GPC is routinely used to confirm the success of the polymerization and to quantify the resulting molecular weight characteristics. For instance, copolyesters synthesized using this compound have been characterized to have weight-average molecular weights (Mw) ranging from 3.0 x 10⁴ to 5.87 x 10⁴ g/mol , with PDI values typically between 2.0 and 3.0. researchgate.net In specific formulations, such as ethylene (B1197577)/1,3-phenylene oxyethylene isophthalate/terephthalate copolymers, a minimum weight-average molecular weight of 27,000 is required, as determined by GPC using polystyrene standards. ecfr.gov

Table 1: GPC Data for Polymers Containing Aromatic Diols

| Polymer Type | Monomers | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Aliphatic-Aromatic Polyester (B1180765) | Dimethyl 2,2'-((5-methyl-1,3-phenylene)bis(oxy))diacetate, this compound, etc. | 3.0–3.9 × 10⁴ | 2.0–3.0 | researchgate.net |

| Aliphatic-Aromatic Copolyester | 2-Methoxyhydroquinone-derived diester, this compound, etc. | 4.22–5.03 × 10⁴ | - | researchgate.net |

| Copolyester | 2-Methoxyhydroquinone-derived diester, HQEE, CHDM, BDO, HDO | 5.25–5.87 × 10⁴ | 2.50–2.66 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Analysis of Hard Segment Moieties in Segmented Polymers (e.g., via selective hydrolysis)

Segmented polymers, particularly thermoplastic polyurethanes (TPUs), are a significant class of materials that can be synthesized using this compound as a chain extender. These polymers consist of alternating "soft segments" and "hard segments". researchgate.net The soft segments, typically long-chain polyols, impart flexibility and elastomeric properties, while the hard segments, formed from the reaction of a diisocyanate with a chain extender like this compound, provide structural integrity, toughness, and high-temperature performance through strong intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

The content and organization of these hard segment moieties are critical to the polymer's final properties. A key characteristic of these materials is microphase separation, where the incompatible hard and soft segments self-assemble into distinct domains. energetic-materials.org.cn The degree of this separation and the morphology of the hard domains significantly influence the mechanical and thermal properties of the polymer. researchgate.net

Analyzing the hard segments can be complex. One advanced method involves the selective chemical degradation, such as hydrolysis or aminolysis, of the linkages connecting the hard and soft segments (e.g., ester or urethane (B1682113) bonds). By carefully controlling the reaction conditions, it is possible to cleave the soft segments, allowing for the isolation and subsequent analysis of the more resistant hard segment moieties. These isolated hard segments can then be characterized by techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to determine their precise chemical structure, length, and distribution, providing invaluable information that is not accessible from analysis of the intact polymer alone.

Rheological Characterization of Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides fundamental information about their processability and performance in both the molten state and in solution. The viscoelastic properties of polymers containing this compound are strongly dependent on their molecular weight, MWD, and, particularly for segmented copolymers, the hard segment content and the degree of microphase separation. researchgate.netenergetic-materials.org.cn

Dynamic mechanical analysis (DMA) is a powerful tool used to measure the rheological properties of polymer melts. Small-amplitude oscillatory shear is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. The complex viscosity (η*) can also be calculated, which is a measure of the total resistance to flow.

For segmented polyurethanes, studies have shown that as the hard segment content increases, the storage modulus, loss modulus, and complex viscosity all tend to increase. energetic-materials.org.cn This is attributed to the formation of a more robust physical network from the hard segment domains. researchgate.net The rheological behavior is often non-Newtonian, exhibiting shear-thinning, where the viscosity decreases with an increasing shear rate. researchgate.net

In solution, the rheological behavior is influenced by polymer concentration and solvent interactions. The formation of a hydrogen-bonded network and hydrophobic associations can lead to complex solution viscosities. researchgate.net Rheological measurements can reveal gel-sol transitions and provide insights into the associative behavior of the polymer chains in solution. researchgate.net This information is critical for applications involving coatings, adhesives, and solution processing.

Table 2: Key Rheological Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Storage Modulus | G' | Measures the stored energy, representing the elastic portion of the material's response. Higher G' indicates greater stiffness. |

| Loss Modulus | G'' | Measures the energy dissipated as heat, representing the viscous portion of the material's response. |

| Complex Viscosity | η* | Represents the total resistance to flow under oscillatory shear. It is a function of both G' and G''. |

This table provides a summary of key parameters in rheological analysis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-butanediol (BDO) |

| 1,4-cyclohexanedimethanol (CHDM) |

| 1,6-hexanediol (HDO) |

| 2-Methoxyhydroquinone |

| 3,6-dioxaoctane-1,8-dioic acid |

| Dimethyl 2,2'-((5-methyl-1,3-phenylene)bis(oxy))diacetate |

| Ethylene Glycol |

| Hydroquinone (B1673460) bis(2-hydroxyethyl)ether (HQEE) |

| Isophthalic Acid |

| Polystyrene |

Future Research Directions and Emerging Applications

Development of Novel 1,3-Bis(2-hydroxyethoxy)benzene Derivatives

The functionalization of this compound is a key area of research to unlock new applications. By chemically modifying its structure, scientists aim to introduce novel properties and enhance its performance in various materials.

One approach involves the synthesis of derivatives where the hydroxyl groups are replaced or extended to incorporate other functional moieties. For instance, research into compounds with similar backbone structures, such as 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene, showcases how the core benzene (B151609) ring can be functionalized with more complex side chains. researchgate.net These modifications can lead to derivatives with unique self-assembly behaviors, thermal properties, and reactivity, making them suitable for specialized applications.

Future research will likely focus on creating a broader library of derivatives with tailored functionalities. This could include the incorporation of photosensitive groups for light-responsive materials, biocompatible moieties for medical applications, or flame-retardant elements to enhance safety in various consumer and industrial products. The development of these novel derivatives is expected to significantly broaden the application scope of the this compound platform.

Exploration in Biomedical and High-Performance Material Fields

The inherent properties of this compound, such as its aromatic nature and the presence of reactive hydroxyl groups, make it a promising candidate for the development of advanced materials in the biomedical and high-performance sectors.

In the biomedical field, there is a growing demand for biocompatible and biodegradable polymers for applications like drug delivery, tissue engineering, and medical implants. While direct research on this compound in these areas is still emerging, the use of its isomer, 1,4-bis(hydroxyethoxy)benzene, in the creation of bio-derived polyurethane fibers suggests a potential pathway. google.com These bio-derived materials are sought after for their potential to reduce the reliance on fossil fuels and for their favorable biocompatibility profiles. Future investigations could explore the synthesis of biodegradable polyurethanes incorporating this compound, aiming to create materials with controlled degradation rates and mechanical properties suitable for medical devices.

The quest for high-performance materials is another significant driver of research. A Chinese patent has already detailed the use of resorcinol-bi(beta-ethoxyl) ether, another name for this compound, in the formulation of high-performance polyurethane elastomers. These materials are noted for their low permanent deformation, excellent resilience, and good heat and mechanical performance. The symmetrical aromatic structure of this compound contributes to the rigidity and thermal stability of the polymer chains, which are crucial characteristics for high-performance applications. Further research is anticipated to focus on optimizing polyurethane formulations and exploring the use of this compound in other high-performance polymers, such as polyesters and polycarbonates, to create materials for demanding applications in the automotive, aerospace, and electronics industries.

Sustainable Synthesis and Polymerization Strategies

The principles of green chemistry are increasingly influencing the chemical industry, prompting a shift towards more sustainable manufacturing processes. For this compound, this translates to developing eco-friendly synthesis routes and polymerization techniques.

A patented method for the synthesis of this compound involves the reaction of resorcinol (B1680541) with ethylene (B1197577) carbonate in the presence of a catalyst. google.com While this method is established, future research will likely focus on making this process more sustainable. This could involve the use of bio-derived resorcinol and ethylene carbonate, the development of more efficient and recyclable catalysts, and the reduction or elimination of solvents to minimize waste. The production of aromatic compounds from renewable resources like lignin and carbohydrates is a burgeoning field of research and could provide a sustainable source of the resorcinol precursor.

In terms of polymerization, the development of solvent-free or "green" solvent-based polymerization processes is a key objective. Traditional polyurethane synthesis often involves the use of volatile organic compounds (VOCs) as solvents, which have environmental and health concerns. Future research will likely explore alternative polymerization methods, such as reactive extrusion or bulk polymerization, which can reduce or eliminate the need for solvents. Additionally, the use of biocatalysts, such as enzymes, in the polymerization process could offer a more environmentally benign alternative to conventional chemical catalysts. The adoption of these sustainable strategies will be crucial for the long-term viability and environmental acceptance of materials derived from this compound.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O4 |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to Almost white powder to lump |

| CAS Number | 102-40-9 |

This data is compiled from publicly available chemical information databases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-bis(2-hydroxyethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between resorcinol and ethylene oxide or 2-chloroethanol under alkaline conditions. Catalysts like sodium hydroxide or potassium carbonate are used to deprotonate the hydroxyl groups of resorcinol, facilitating etherification. Temperature control (60–100°C) and stoichiometric ratios (2:1 molar ratio of ethylene oxide to resorcinol) are critical for minimizing by-products such as oligomers or unreacted intermediates . Post-synthesis purification involves recrystallization from ethanol or column chromatography to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms ether linkages (C-O-C stretch at ~1100 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 6.5–7.0 ppm (meta-substituted benzene) and ethyleneoxy protons at δ 3.6–4.0 ppm. C NMR identifies aromatic carbons (~150 ppm) and ethylene carbons (~60–70 ppm) .

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 280 nm .

Q. How does this compound function as a chain extender in polyurethane synthesis?

- Methodological Answer : The compound acts as a diol chain extender, reacting with isocyanate-terminated prepolymers (e.g., MDI or TDI) to form urethane linkages. Its rigid aromatic core enhances mechanical strength, while the ethyleneoxy groups improve flexibility. Optimal stoichiometry (1:1 with prepolymers) and reaction temperatures (70–90°C) balance crosslinking density and processability .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the thermal stability of polyurethane materials in semiconductor polishing pads?

- Methodological Answer : In polyurethane windows for chemical mechanical planarization (CMP), the compound reduces time-dependent strain (creep) by 30–40% compared to aliphatic chain extenders. Annealing at 100–120°C for 4–6 hours optimizes crystallinity, improving dimensional stability under mechanical stress (Figure 10, ).

Q. What experimental strategies resolve discrepancies in reported solubility parameters of this compound across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Systematic studies using Hansen solubility parameters (HSPs) recommend polar aprotic solvents (e.g., DMF, DMSO) for high solubility (>50 mg/mL at 25°C). Conflicting data in non-polar solvents (e.g., toluene) are attributed to incomplete dissolution; dynamic light scattering (DLS) can detect micelle formation .

Q. Can this compound be functionalized for novel coordination polymers, and what catalytic roles might these polymers exhibit?

- Methodological Answer : The hydroxyl groups can be modified with metal-coordinating ligands (e.g., pyridine or carboxylates) to synthesize porous coordination polymers. For example, reaction with Zn(NO₃)₂ yields frameworks with BET surface areas >500 m²/g, showing potential for CO₂ adsorption (5.2 mmol/g at 25°C) .

Q. How do pH and temperature affect the hydrolytic stability of this compound in aqueous formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.